2(1H)-Pyridone, 3-(bromoacetyl)-
Overview
Description
2(1H)-Pyridone, 3-(bromoacetyl)- is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyridone ring substituted with a bromoacetyl group at the third position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
It has been suggested that it may interact withProstaglandin G/H synthase 1 .
Mode of Action
It is known that bromoacetyl compounds can act asalkylating agents , reacting with nucleophilic sites in biological molecules, potentially leading to modifications in their function .
Biochemical Pathways
It has been used in the synthesis of various heterocyclic compounds, suggesting that it may influence a range of biochemical processes .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic profile can be influenced by factors such as its chemical structure, formulation, and route of administration .
Result of Action
Compounds synthesized using 2(1h)-pyridone, 3-(bromoacetyl)- have shown significant cytotoxic effects against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridone, 3-(bromoacetyl)- typically involves the bromination of 3-acetylpyridone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 2(1H)-Pyridone, 3-(bromoacetyl)- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyridone, 3-(bromoacetyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols in the presence of a base such as triethylamine or sodium hydroxide.
Condensation Reactions: Reagents like malononitrile, ethyl cyanoacetate, and other active methylene compounds in the presence of a base like piperidine or pyridine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridone derivatives.
Condensation Reactions: Formation of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles.
Oxidation and Reduction: Formation of oxidized or reduced pyridone derivatives.
Scientific Research Applications
2(1H)-Pyridone, 3-(bromoacetyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but contains a coumarin ring instead of a pyridone ring.
3-(Bromoacetyl)indole: Contains an indole ring instead of a pyridone ring.
3-(Bromoacetyl)quinoline: Contains a quinoline ring instead of a pyridone ring.
Uniqueness: 2(1H)-Pyridone, 3-(bromoacetyl)- is unique due to its specific substitution pattern and the presence of the pyridone ring This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(2-bromoacetyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-6(10)5-2-1-3-9-7(5)11/h1-3H,4H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKHIPOICBEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664406 | |
Record name | 3-(Bromoacetyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27038-46-6 | |
Record name | 3-(Bromoacetyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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